2-Pyridin-3-yl-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of pyrido[1,2-a]indoles, which are closely related to 2-pyridin-3-yl-1H-indole, has been achieved through aryne annulation starting from 2-substituted pyridines and aryne precursors, leading to a variety of substituted pyrido[1,2-a]indoles . Another approach for the synthesis of indole derivatives involves photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions, which has been applied to the synthesis of natural products such as vibrindole A . Additionally, a novel iodine-promoted oxidative cross-coupling/cyclization has been developed for the synthesis of 3-(pyridin-2-yl)indolizine skeletons from 2-(pyridin-2-yl)acetate derivatives and methyl ketones . A Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols has also been reported, involving multiple bond cleavages and formations .
Molecular Structure Analysis
The molecular structure of cycloplatinated 1H-indole-1-methyl-2-(2′-pyridine) complexes has been elucidated through X-ray structure determination, revealing metallation to platinum via the C3 carbon of the indole nucleus, chelated to the metal via the pyridine nitrogen atom . This structural information is crucial for understanding the reactivity and potential applications of such complexes.
Chemical Reactions Analysis
The chemical reactivity of 2-pyridin-3-yl-1H-indole derivatives has been explored in various contexts. For instance, the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides has led to compounds with high affinity and selectivity for the 5-HT2C receptor, indicating the potential for these derivatives in receptor binding applications . Moreover, the synthesis of 2-pyridin-2-yl-1H-indole derivatives has been studied for their estrogen receptor binding affinity and photophysical properties, showing that these compounds exhibit long-wavelength fluorescent emission sensitive to solvent polarity and pH .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-pyridin-3-yl-1H-indole derivatives have been investigated, particularly in terms of their photophysical properties and receptor binding affinities. The fluorescent properties of these compounds are of interest for potential applications in optical spectroscopy . Additionally, the binding affinities of these derivatives to various receptors, such as the human 5-HT(1B/1D) ligands, have been characterized, which is important for the development of pharmaceutical agents .
Scientific Research Applications
Estrogen Receptor Binding and Photophysical Properties : Derivatives of 2-Pyridin-3-yl-1H-indole have been synthesized and studied for their estrogen receptor binding affinity and photophysical properties. These compounds exhibit long wavelength fluorescent emission sensitive to solvent polarity and pH. Some derivatives have shown reasonably good binding affinities to estrogen receptors (Kasiotis & Haroutounian, 2006).
Charge Carrier and Optoelectronic Properties : The optoelectronic and charge transfer properties of certain indole-pyridine derivatives have been explored. These studies are crucial for their applications in organic semiconductor devices (Irfan et al., 2019).
Crystal Structure Analysis : The crystal structures of various indole-pyridine derivatives have been determined, providing insights into their molecular conformations and potential interactions (Vimala et al., 2015).
Catalytic Applications : Indole core-containing Schiff bases derived from 2-Pyridin-3-yl-1H-indole have been synthesized and used in catalysis, showing efficacy in Suzuki–Miyaura coupling and allylation reactions (Singh et al., 2017).
TDO2 Inhibitors for Cancer Treatment : 3-(indol-3-yl)pyridine derivatives have been identified as TDO2 inhibitors, showing potential for the treatment of cancer and other diseases (Abdel-Magid, 2017).
Synthesis Techniques : Efficient methods for synthesizing 2-(1H-indol-3-yl)pyridine derivatives have been developed, including multicomponent reactions that offer advantages like short reaction times and high yields (Geng et al., 2010).
Antiallergic Agents : N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been prepared as novel antiallergic compounds, with some derivatives showing significant potency in antiallergic assays (Menciu et al., 1999).
Antimicrobial Activities : Novel indole derivatives have been synthesized and evaluated for their antimicrobial activities. Comparative studies involving conventional and microwave-assisted synthesis methods have been conducted to optimize their production (Anekal & Biradar, 2012).
Future Directions
properties
IUPAC Name |
2-pyridin-3-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWAJWXWMMNKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345736 | |
Record name | 2-Pyridin-3-yl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-3-yl-1H-indole | |
CAS RN |
15432-24-3 | |
Record name | 2-Pyridin-3-yl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.